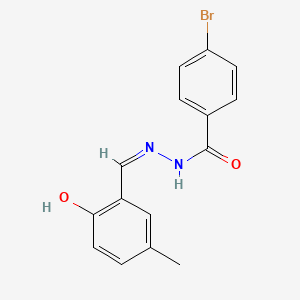![molecular formula C17H22N2O3S B6086556 2-{[2-(2-butoxyphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6086556.png)
2-{[2-(2-butoxyphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[2-(2-butoxyphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
2-{[2-(2-butoxyphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied as a potential treatment for Alzheimer's disease due to its ability to reduce amyloid beta-induced neurotoxicity. This compound has also shown potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of 2-{[2-(2-butoxyphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. Additionally, it has been shown to inhibit the activity of the adenosine A2A receptor, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
2-{[2-(2-butoxyphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to reduce amyloid beta-induced neurotoxicity and improve cognitive function in animal models of Alzheimer's disease. This compound has also been shown to reduce inflammation and improve immune function by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[2-(2-butoxyphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol has several advantages for lab experiments. It is a highly specific compound that can be synthesized in high yields and purity. Additionally, it has been extensively studied for its mechanism of action and biochemical and physiological effects, making it a valuable tool for scientific research. However, one limitation of this compound is that it may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2-{[2-(2-butoxyphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol. One direction is to further investigate its potential as an anti-cancer agent and develop new strategies for its use in cancer treatment. Another direction is to explore its potential as a treatment for neurodegenerative diseases other than Alzheimer's disease. Additionally, further research is needed to understand the off-target effects of this compound and develop strategies to minimize their impact on experimental results. Overall, the potential applications of 2-{[2-(2-butoxyphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol make it a promising compound for future scientific research.
Méthodes De Synthèse
The synthesis of 2-{[2-(2-butoxyphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol involves the reaction of 2-(2-butoxyphenoxy)ethylthiol with 6-methyl-4-chloro-2-pyrimidinol in the presence of a base. This reaction results in the formation of 2-{[2-(2-butoxyphenoxy)ethyl]thio}-6-methyl-4-pyrimidinol as the final product. This synthesis method has been optimized and extensively studied to obtain high yields and purity of the compound.
Propriétés
IUPAC Name |
2-[2-(2-butoxyphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-3-4-9-21-14-7-5-6-8-15(14)22-10-11-23-17-18-13(2)12-16(20)19-17/h5-8,12H,3-4,9-11H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYWGHHTZUUSLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1OCCSC2=NC(=CC(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-butoxyphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-3-methyl-4-pyridin-4-yl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6086473.png)
![5,5-dimethyl-2-[(1,2,3,4-tetrahydro-1-naphthalenylamino)methylene]-1,3-cyclohexanedione](/img/structure/B6086479.png)
![3-(4-fluorophenyl)-7-isopropyl-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6086490.png)
![1-[2-(4-chlorophenyl)ethyl]-N-(2-isopropoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6086493.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-ethoxyphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6086496.png)
![N'-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]benzohydrazide](/img/structure/B6086510.png)
![2-(2-hydroxyethyl)-8-(2-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6086522.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-(3-nitrophenyl)-2-furamide](/img/structure/B6086528.png)

![1-methyl-5-[2-(4(1H)-quinolinylidene)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6086541.png)
![1-methyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6086542.png)
![2-(4-methylpentyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine](/img/structure/B6086543.png)

![N-(4-chlorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B6086549.png)